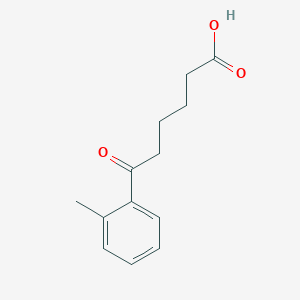

6-(2-Methylphenyl)-6-oxohexanoic acid

Description

Significance of Aryl-Substituted Keto-Carboxylic Acids in Contemporary Chemical Research

The introduction of an aryl substituent to the keto-carboxylic acid scaffold significantly expands their utility and relevance in modern chemical research. Aryl-substituted keto-carboxylic acids are integral to the synthesis of a wide range of biologically active molecules and functional materials. Their structural motif is a recurring feature in many pharmaceutical compounds, agrochemicals, and specialty polymers. The presence of the aromatic ring offers sites for further functionalization, allowing for the fine-tuning of electronic and steric properties, which is crucial in the design of new drugs and materials.

In medicinal chemistry, these compounds often serve as key precursors for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The keto group can be a target for various enzymatic interactions, while the carboxylic acid moiety often enhances solubility and provides a key interaction point with biological receptors.

Overview of 6-(2-Methylphenyl)-6-Oxohexanoic Acid within the Context of Functionalized Aliphatic Acids

This compound is a specific example of an aryl-substituted keto-carboxylic acid. It features a hexanoic acid backbone, indicating a six-carbon aliphatic chain, with a carboxylic acid at one terminus. At the C6 position, an oxo (keto) group is present, which is further substituted with a 2-methylphenyl (o-tolyl) group. This particular arrangement of functional groups—a terminal carboxylic acid, a keto group, and an ortho-substituted aryl ring—defines its unique chemical character and potential for specialized applications.

The aliphatic chain provides flexibility, while the 2-methylphenyl keto moiety introduces steric and electronic features that can influence its reactivity and interaction with other molecules. The ortho-methyl group on the phenyl ring can exert steric hindrance, potentially directing the stereochemical outcome of reactions at the adjacent carbonyl group.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 107151-33-7 |

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.26 g/mol |

| Predicted Boiling Point | 398.4±25.0 °C |

| Predicted Density | 1.113±0.06 g/cm³ |

| Predicted pKa | 4.68±0.10 |

Note: The boiling point, density, and pKa values are predicted and have not been experimentally verified in the available literature.

Detailed Research Findings

Despite its well-defined structure, detailed research findings specifically focused on this compound are limited in publicly accessible scientific literature. General synthetic strategies for related 6-aryl-6-oxohexanoic acids often involve Friedel-Crafts acylation of an aromatic substrate, such as toluene (B28343), with a derivative of adipic acid, like adipic anhydride (B1165640) or adipoyl chloride, in the presence of a Lewis acid catalyst. wisc.eduyoutube.comscience-revision.co.uk For instance, the acylation of toluene with adipic anhydride would be expected to yield a mixture of ortho, meta, and para isomers of (methylphenyl)-oxohexanoic acid, from which the ortho isomer would need to be separated. chemguide.co.ukyoutube.com

Another potential synthetic route for a related class of compounds, 6-aryl-4-oxohexanoic acids, involves the condensation of an appropriate aromatic aldehyde with levulinic acid, followed by reduction. nih.govresearchgate.net While not directly applicable to the 6-oxo isomer, this highlights the modular approaches available for constructing such molecules.

The study of related compounds, such as other 6-aryl-4-oxohexanoic acids, has revealed potential anti-inflammatory properties, suggesting that this class of molecules may have applications in medicinal chemistry. nih.govresearchgate.net However, no specific biological activity or application has been documented for this compound itself. Its primary role in the current research landscape appears to be as a chemical intermediate or building block, available from various commercial suppliers for use in broader synthetic campaigns. Further research is required to fully elucidate the specific properties and potential applications of this particular keto-carboxylic acid.

Structure

3D Structure

Properties

IUPAC Name |

6-(2-methylphenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-10-6-2-3-7-11(10)12(14)8-4-5-9-13(15)16/h2-3,6-7H,4-5,8-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYKYOKRTBCYTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645282 | |

| Record name | 6-(2-Methylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107151-33-7 | |

| Record name | 2-Methyl-ε-oxobenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107151-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Methylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation

Established Synthetic Routes for 6-(2-Methylphenyl)-6-Oxohexanoic Acid Analogs

The construction of 6-aryl-6-oxohexanoic acid analogs can be achieved through several strategic pathways. The primary approaches involve either building the carbon skeleton through condensation reactions that simultaneously generate a precursor to the keto-acid, or by forming the ketone group on a pre-existing carbon framework through targeted oxidation.

Condensation reactions are fundamental in carbon-carbon bond formation and are widely employed in the synthesis of complex molecules from simpler starting materials. In the context of aryl-keto acids, these reactions typically involve the joining of an aromatic component with an aliphatic acid derivative.

A notable and direct method for synthesizing aryl-keto acid analogs involves the condensation of an aromatic aldehyde with a keto-acid such as levulinic acid. This approach, a variant of the Claisen-Schmidt or Knoevenagel condensation, creates a 6-aryl-4-oxohex-5-enoic acid intermediate. nih.govresearchgate.net The reaction is typically catalyzed by a base, such as piperidine in the presence of acetic acid, and proceeds via the formation of a carbanion at the α-methyl group of levulinic acid. researchgate.net This intermediate is then subjected to catalytic hydrogenation to reduce the carbon-carbon double bond, yielding the final saturated 6-aryl-4-oxohexanoic acid. nih.govresearchgate.net

The general pathway is outlined below:

Condensation: An appropriate aryl aldehyde is reacted with levulinic acid in a solvent like toluene (B28343) with catalytic amounts of piperidine and acetic acid. Water is removed azeotropically to drive the reaction to completion, forming a 6-aryl-4-oxohex-5-enoic acid. nih.govresearchgate.net

Reduction: The resulting arylidene derivative is reduced, typically using hydrogen gas with a palladium on carbon (Pd/C) catalyst at room temperature, to produce the target 6-aryl-4-oxohexanoic acid. nih.govresearchgate.net

| Step | Reactants | Catalyst/Reagents | Product | Reference |

| 1. Condensation | Aryl Aldehyde, Levulinic Acid | Piperidine, Acetic Acid, Toluene | 6-Aryl-4-oxohex-5-enoic acid | nih.govresearchgate.net |

| 2. Reduction | 6-Aryl-4-oxohex-5-enoic acid | H₂, 10% Pd/C | 6-Aryl-4-oxohexanoic acid | nih.govresearchgate.net |

Control over regioselectivity and stereoselectivity is crucial in synthesis. In the context of aryl-keto acid synthesis, these principles are most clearly illustrated by the Friedel-Crafts acylation, a foundational method for producing aryl ketones. nih.govorganic-chemistry.org This electrophilic aromatic substitution reaction involves acylating an aromatic ring with an acyl chloride or anhydride (B1165640) using a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.org

Regioselectivity: The position of acylation on the aromatic ring is directed by the substituents already present.

Electron-donating groups (e.g., alkyl, methoxy) are activating and direct the incoming acyl group to the ortho and para positions.

Electron-withdrawing groups (e.g., nitro, carbonyl) are deactivating and direct the incoming group to the meta position.

For the synthesis of this compound, Friedel-Crafts acylation of toluene with a derivative of adipic acid (e.g., adipic anhydride or 6-chloro-6-oxohexanoic acid) would be a potential route. The methyl group on toluene would direct acylation primarily to the para position due to sterics, with some ortho product formation. acs.org

Stereoselectivity: In aldehyde-based condensations, the formation of the carbon-carbon double bond can lead to E and Z isomers. Often, the E isomer is the thermodynamically more stable and major product. Subsequent reduction of this double bond removes the stereocenter, leading to the final saturated product. For reactions creating chiral centers, such as asymmetric Mannich reactions, organocatalysts like proline can be used to achieve high stereoselectivity. wikipedia.org

Oxidation reactions provide a powerful means to introduce a ketone functional group. This can be accomplished by oxidizing a secondary alcohol or by oxidizing a benzylic C-H bond of an alkylarene. researchgate.net

Classical strong oxidizing agents like potassium permanganate (KMnO₄) and various chromium(VI) compounds have long been used for the synthesis of ketones and carboxylic acids.

Potassium Permanganate (KMnO₄): This is a versatile and powerful oxidant. It can be used to oxidize alkenes to diols or, under harsher conditions, cleave the double bond to form ketones or carboxylic acids. nitrkl.ac.in It is also capable of oxidizing methyl ketones to α-keto acids. mdpi.comgoogle.com However, its high reactivity can sometimes lead to low selectivity and the formation of manganese dioxide byproducts, which can complicate purification. google.com The kinetics and mechanism of ketone oxidation by permanganate are complex and can be influenced by pH, with different pathways proposed in acidic and alkaline media. researchgate.net

Chromate Reagents: Chromium(VI)-based reagents are highly effective for the oxidation of secondary alcohols to ketones. libretexts.org The Jones oxidation, which uses chromic trioxide (CrO₃) in aqueous sulfuric acid, is a classic example. organic-chemistry.orglumenlearning.com This method is efficient but uses stoichiometric amounts of toxic chromium, posing environmental concerns. masterorganicchemistry.com Milder, more selective reagents have been developed, such as Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC), which are soluble in organic solvents and can oxidize primary alcohols to aldehydes and secondary alcohols to ketones. wikipedia.org

| Reagent | Substrate | Product | Key Features | Reference |

| Potassium Permanganate (KMnO₄) | Alkenes, Methyl Ketones, Alcohols | Dicarboxylic acids, α-Keto acids, Ketones | Powerful, inexpensive oxidant; can lead to over-oxidation; MnO₂ byproduct. | nitrkl.ac.inmdpi.comgoogle.com |

| Jones Reagent (CrO₃/H₂SO₄) | Secondary Alcohols | Ketones | High efficiency for secondary alcohols; uses stoichiometric toxic chromium. | organic-chemistry.orglumenlearning.com |

| PCC / PDC | Secondary Alcohols | Ketones | Milder, more selective than Jones reagent; soluble in organic solvents. | masterorganicchemistry.comwikipedia.org |

Modern synthetic chemistry emphasizes greener, more sustainable methods. Catalytic aerobic oxidation, which uses molecular oxygen (from air) as the ultimate oxidant, represents a significant advancement. nih.gov These reactions are often catalyzed by transition metal complexes.

Heteropolyacids (HPAs), particularly when modified with transition metal ions, are effective catalysts for various oxidation reactions due to their tunable acid-base and redox properties. mdpi.com While extensively studied for processes like the Baeyer-Villiger oxidation, the principles apply to the oxidation of alkylarenes to ketones. The strategy involves the catalytic activation of a C-H bond at the benzylic position, followed by reaction with oxygen to form the corresponding ketone. mdpi.com Recent research has developed practical methods for the aerobic oxidation of alkylarenes to aromatic ketones using catalysts based on abundant metals like iron or copper, or even under metal-free, photocatalytic conditions using HCl as a chlorine radical source. researchgate.netnih.govchemistryviews.org These approaches offer a more environmentally benign alternative to traditional stoichiometric oxidants. nih.gov

Friedel-Crafts Acylation Mechanisms in Aryl Ketone Formation

The formation of this compound and other aryl ketones is often achieved through Friedel-Crafts acylation. This classic reaction in organic chemistry involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. wikipedia.orgorganic-chemistry.org

The mechanism of Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion. wikipedia.org The Lewis acid, commonly aluminum trichloride (AlCl₃), coordinates to the halogen of the acyl halide, making it a better leaving group. masterorganicchemistry.com This facilitates the formation of the acylium ion, which then acts as the electrophile in the subsequent aromatic substitution.

The aromatic ring, in this case, toluene (methylbenzene), attacks the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgyoutube.com The reaction is completed by the deprotonation of the arenium ion, typically by the AlCl₄⁻ species formed in the initial step, which regenerates the aromatic ring and the Lewis acid catalyst. wikipedia.org

A key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound. The acyl group is deactivating, which prevents further acylation of the product. organic-chemistry.org This is a significant advantage over Friedel-Crafts alkylation, which is prone to polyalkylation. masterorganicchemistry.com However, the ketone product can form a complex with the Lewis acid catalyst, necessitating the use of stoichiometric amounts of the catalyst. wikipedia.org The final product is typically liberated by an aqueous workup that destroys this complex. wikipedia.org

Reductive Pathways in Derivative Synthesis

The carbonyl group of this compound and similar aryl ketones provides a versatile handle for the synthesis of a wide range of derivatives through reductive pathways. Two of the most prominent methods for the complete reduction of the keto group to a methylene (B1212753) group are the Clemmensen reduction and the Wolff-Kishner reduction. organic-chemistry.orgyoutube.com

The Clemmensen reduction involves treating the aryl ketone with amalgamated zinc (Zn(Hg)) in the presence of a strong acid, typically hydrochloric acid. This method is particularly suitable for compounds that are stable in acidic conditions.

The Wolff-Kishner reduction , on the other hand, is performed under basic conditions. The ketone is first converted to a hydrazone by reaction with hydrazine (B178648) (N₂H₄). Subsequent heating of the hydrazone with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene glycol, leads to the formation of the corresponding alkane.

These reductive methods are crucial for converting the acylation products into alkylated aromatic compounds, which can be important intermediates in the synthesis of more complex molecules. For instance, the reduction of a 6-aryl-4-oxohexanoic acid derivative has been accomplished using hydrogen gas with a palladium on carbon (10% Pd/C) catalyst at room temperature. researchgate.net

Advanced Synthetic Approaches and Methodological Innovations

In recent years, the synthesis of this compound and its analogs has benefited from the adoption of advanced methodologies that offer significant improvements in terms of reaction efficiency, safety, and environmental impact.

Microwave-Assisted Synthesis for Reaction Optimization

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. nih.govmdpi.com

In the context of synthesizing compounds structurally related to this compound, microwave-assisted techniques have been successfully employed. For example, the synthesis of various heterocyclic compounds has been shown to be more efficient under microwave irradiation, with reactions completing in minutes rather than hours. researchgate.netorganic-chemistry.org This technology offers a greener approach by reducing energy consumption and often allowing for solvent-free reactions. athensjournals.gr The key advantages of microwave-assisted synthesis include:

Accelerated Reaction Rates: Significant reduction in reaction times. mdpi.com

Higher Yields: Often provides improved product yields.

Enhanced Purity: Can lead to cleaner reactions with fewer byproducts.

Energy Efficiency: More efficient heating compared to conventional methods. athensjournals.gr

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days mdpi.com | Minutes to Hours nih.govmdpi.com |

| Energy Consumption | Higher | Lower |

| Heating | Non-uniform | Uniform nih.gov |

| Yield | Often lower | Often higher nih.gov |

Continuous Flow Chemistry for Scalable Production

Continuous flow chemistry offers a paradigm shift from traditional batch processing, enabling safer, more efficient, and scalable production of chemical compounds. nih.gov In a flow system, reagents are continuously pumped through a reactor where the reaction occurs, and the product is collected at the outlet. nih.gov This technology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product consistency and yield. nih.gov

The benefits of continuous flow chemistry are particularly relevant for the industrial production of compounds like this compound. Key advantages include:

Enhanced Safety: Small reaction volumes minimize the risks associated with highly exothermic or hazardous reactions. nih.gov

Improved Efficiency: Precise control over reaction conditions leads to higher yields and selectivity. nih.gov

Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel.

Automation: Flow systems can be automated for continuous and unattended operation. nih.gov

Recent studies have demonstrated the successful application of continuous flow chemistry for the synthesis of various active pharmaceutical ingredients and complex molecules, highlighting its potential for the production of aryl ketones and their derivatives. nih.govresearchgate.netrsc.org

| Feature | Batch Production | Continuous Flow Production |

| Scalability | Difficult, often requires re-optimization | Straightforward, by extending run time |

| Safety | Higher risk with large volumes | Inherently safer with small volumes nih.gov |

| Process Control | Less precise | Precise control over parameters nih.gov |

| Consistency | Batch-to-batch variation | High consistency |

Asymmetric Synthetic Strategies for Enantiomeric Control

For chiral molecules, controlling the stereochemistry is of paramount importance, particularly in the pharmaceutical industry. Asymmetric synthesis aims to produce a specific enantiomer of a chiral compound. While the core structure of this compound itself is not chiral, the development of asymmetric strategies is crucial for the synthesis of its chiral derivatives.

Asymmetric synthesis can be achieved through various approaches, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents. nih.gov For instance, in reactions involving the formation of a new stereocenter, a chiral catalyst can direct the reaction to favor the formation of one enantiomer over the other. nih.gov

Recent advancements in asymmetric catalysis have provided powerful tools for the enantioselective synthesis of a wide range of compounds. nih.gov These methods are essential for accessing enantiomerically pure derivatives of this compound, which may exhibit distinct biological activities.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. edu.krdnih.gov The application of these principles to the synthesis of this compound aims to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. acs.orgfirp-ula.org

The twelve principles of green chemistry, introduced by Paul Anastas and John Warner, guide the development of more sustainable synthetic routes. edu.krd Key principles relevant to the synthesis of this compound include:

Waste Prevention: Designing syntheses to minimize the generation of waste. acs.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries: Minimizing or avoiding the use of hazardous solvents. nih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. nih.gov

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. nih.gov

By incorporating these principles, chemists can develop synthetic methodologies for this compound that are not only efficient but also have a reduced environmental footprint. For example, the use of microwave-assisted synthesis and continuous flow chemistry aligns well with the principles of energy efficiency and waste reduction. athensjournals.gr

Retrosynthetic Analysis of the this compound Core Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.com This is achieved by breaking key bonds and converting functional groups, a process known as disconnection. amazonaws.com The analysis for this compound identifies the most strategic disconnection at the bond between the aromatic ring and the acyl group.

The primary disconnection is based on the well-established Friedel-Crafts acylation reaction, a robust method for forming carbon-carbon bonds between an aromatic ring and an acyl group. wikipedia.orgorganic-chemistry.orgthieme.com This reaction typically involves the treatment of an arene with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org The ketone product of a Friedel-Crafts acylation is generally less reactive than the starting aromatic compound, which prevents further acylation reactions. nih.gov

Applying this logic, the bond between the carbonyl carbon and the 2-methylphenyl group is disconnected. This retrosynthetic step simplifies the target molecule into two key precursors:

Toluene : An electron-rich aromatic compound that serves as the nucleophile.

Adipic acid or a derivative : A six-carbon linear chain with carboxylic acid functional groups at both ends. For the purpose of the Friedel-Crafts reaction, a more reactive derivative such as adipoyl chloride or adipic anhydride would be used as the electrophilic acylating agent.

The forward synthesis, therefore, involves the Friedel-Crafts acylation of toluene with the adipic acid derivative. The reaction is catalyzed by a Lewis acid, leading to the formation of the aryl ketone, this compound. The electron-donating methyl group on the toluene ring directs the acylation primarily to the para position due to steric hindrance at the ortho positions, yielding the desired product.

Table 1: Compounds in the Retrosynthetic Pathway

| Compound Name | Role in Synthesis | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Target Molecule | C₁₃H₁₆O₃ | 220.26 |

| Toluene | Starting Material | C₇H₈ | 92.14 |

| Adipoyl chloride | Acylating Agent | C₆H₈Cl₂O₂ | 183.03 |

| Adipic anhydride | Acylating Agent | C₆H₈O₃ | 128.13 |

| Aluminum chloride | Lewis Acid Catalyst | AlCl₃ | 133.34 |

Chemical Reactivity and Mechanistic Investigations of 6 2 Methylphenyl 6 Oxohexanoic Acid

Transformations Involving the Ketone Functionality

The ketone group in 6-(2-methylphenyl)-6-oxohexanoic acid is a key site for various chemical modifications, including reduction to an alcohol or complete deoxygenation to a methylene (B1212753) group, as well as nucleophilic additions to the carbonyl carbon.

Reduction Reactions of the Keto Group

The carbonyl group of this compound can be reduced to either a secondary alcohol, yielding 6-hydroxy-6-(2-methylphenyl)hexanoic acid, or fully reduced to a methylene group, resulting in 6-(2-methylphenyl)hexanoic acid. The choice of reducing agent and reaction conditions dictates the outcome of the reaction.

For the reduction to the corresponding alcohol, common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed. Due to its milder nature, NaBH₄ is often preferred as it can selectively reduce the ketone in the presence of the carboxylic acid.

For the complete reduction of the ketone to a methylene group, two classical methods are primarily utilized: the Clemmensen reduction and the Wolff-Kishner reduction.

The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in the presence of a strong acid, typically concentrated hydrochloric acid. libretexts.orgwikipedia.org This method is particularly effective for aryl-alkyl ketones. libretexts.organnamalaiuniversity.ac.in Given that the substrate contains a carboxylic acid, which is stable under acidic conditions, the Clemmensen reduction is a viable option for the deoxygenation of this compound. libretexts.orgmasterorganicchemistry.com

The Wolff-Kishner reduction , on the other hand, is carried out under strongly basic conditions. wikipedia.orglscollege.ac.inbyjus.com The reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by treatment with a strong base like potassium hydroxide (B78521) at high temperatures. wikipedia.orgorganicchemistrytutor.com This method is suitable for substrates that are sensitive to strong acids. wikipedia.orglscollege.ac.in

| Reduction Method | Reagents | Product | Key Considerations |

| Ketone to Alcohol | NaBH₄ or LiAlH₄ | 6-hydroxy-6-(2-methylphenyl)hexanoic acid | NaBH₄ is more selective for the ketone over the carboxylic acid. |

| Clemmensen Reduction | Zn(Hg), conc. HCl | 6-(2-methylphenyl)hexanoic acid | Acid-stable substrates required. libretexts.orgwikipedia.org |

| Wolff-Kishner Reduction | N₂H₄, KOH, heat | 6-(2-methylphenyl)hexanoic acid | Base-stable substrates required. wikipedia.orglscollege.ac.in |

Nucleophilic Additions to the Carbonyl Center

The electrophilic carbon of the ketone's carbonyl group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the carbonyl group to form tertiary alcohols after an acidic workup. ncert.nic.in For instance, the reaction of this compound with an organolithium reagent would proceed first by deprotonation of the carboxylic acid, followed by nucleophilic addition to the ketone.

The steric hindrance imposed by the ortho-methyl group on the phenyl ring can influence the accessibility of the carbonyl carbon to the incoming nucleophile. This may necessitate the use of less bulky nucleophiles or more forcing reaction conditions to achieve the desired transformation.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo a variety of reactions, including esterification, amidation, and decarboxylation, to yield a range of derivatives.

Esterification Reactions and Derivative Formation

Esterification of this compound can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. learncbse.inlibretexts.org This is a reversible reaction, and to drive the equilibrium towards the ester product, the water formed during the reaction is typically removed, often by azeotropic distillation. The synthesis of related compounds like methyl 6-oxo-6-(o-tolyl)hexanoate and ethyl 6-oxo-6-phenylhexanoate indicates the feasibility of this transformation. chemsynthesis.com

Alternatively, more reactive derivatives of the carboxylic acid can be prepared to facilitate esterification under milder conditions. For example, the carboxylic acid can be converted to its corresponding acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily reacts with alcohols to form esters.

| Esterification Method | Reagents | Product Example | Key Features |

| Fischer Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Methyl 6-(2-methylphenyl)-6-oxohexanoate | Reversible reaction; often requires removal of water. learncbse.inlibretexts.org |

| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol (e.g., Ethanol) | Ethyl 6-(2-methylphenyl)-6-oxohexanoate | Irreversible and generally proceeds under milder conditions. |

Amidation and Peptide Coupling Analogies

The carboxylic acid can be converted to an amide by reaction with an amine. Direct reaction of a carboxylic acid with an amine is generally unfavorable and requires high temperatures. More commonly, the carboxylic acid is first activated. One approach is the conversion to an acyl chloride, which then readily reacts with an amine to form the corresponding amide.

Alternatively, coupling reagents commonly used in peptide synthesis can be employed to facilitate the formation of the amide bond under milder conditions. google.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can be used to form an active ester intermediate in situ, which then reacts with the amine. A recent study demonstrated the one-pot amidation of γ-valerolactone with lysine (B10760008) at 100°C, suggesting that direct amidation under certain conditions is possible. nih.gov The synthesis of a related amide, methyl 6-anilino-6-oxohexanoate, has also been reported. guidechem.com

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that is highly dependent on the structure of the carboxylic acid. While β-keto acids readily undergo decarboxylation upon heating through a cyclic transition state, this compound is a γ-keto acid. libretexts.orgmasterorganicchemistry.com The spatial arrangement of the ketone and carboxylic acid groups in a γ-keto acid is not favorable for the concerted, cyclic mechanism observed in β-keto acids. stackexchange.com Therefore, simple thermal decarboxylation of this compound is not expected to be an efficient process. masterorganicchemistry.com

For decarboxylation to occur in γ-keto acids, more drastic conditions or alternative reaction pathways would be necessary. In some cases, ketonic decarboxylation can occur at high temperatures in the presence of certain catalysts, but this typically involves the reaction of two carboxylic acid molecules to form a ketone and is not a simple intramolecular process. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the 2-Methylphenyl Ring

The reactivity of an aromatic ring is significantly influenced by its substituents. In this compound, the benzene (B151609) ring is substituted with a methyl group at the C2 position and a 6-oxohexanoyl group. The methyl group is a well-understood activating group that donates electron density to the ring, directing incoming electrophiles to the ortho and para positions. researchgate.netcapes.gov.br Conversely, the 6-oxohexanoyl group, containing a carbonyl moiety, is expected to be a deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position.

The interplay of these two opposing substituents—the activating, ortho-, para-directing methyl group and the deactivating, meta-directing acyl group—would create a complex regiochemical outcome in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comfiveable.me The ultimate position of substitution would depend on the specific reaction conditions and the nature of the electrophile. However, without experimental studies on this compound, any prediction of the major product isomers is purely theoretical.

Nucleophilic aromatic substitution (SNAr) on the 2-methylphenyl ring of this compound is highly unlikely under standard conditions. acs.orgdalalinstitute.com SNAr reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a good leaving group (like a halide) on the aromatic ring. matrix-fine-chemicals.commasterorganicchemistry.com The subject molecule does not possess this specific arrangement of substituents, making it a poor candidate for this type of transformation.

Mechanistic Studies of this compound Reactivity

Detailed mechanistic studies, including kinetic analyses and the evaluation of catalytic systems, are foundational to understanding a compound's chemical behavior. Unfortunately, such studies have not been published for this compound.

Kinetic Studies of Key Transformations

Kinetic studies are crucial for determining the rate of a chemical reaction and providing insight into its mechanism. masterorganicchemistry.com For a compound like this compound, kinetic analysis of reactions such as nitration, halogenation, or Friedel-Crafts acylation would quantify the electronic effects of the combined substituents. sci-hub.seyoutube.com Comparing the reaction rates of this compound to simpler analogues like toluene (B28343) or ethylbenzene (B125841) would allow for the deconvolution of the steric and electronic influences of the 6-oxohexanoyl side chain. At present, no such kinetic data are available.

Influence of Substituent Electronic Effects on Reaction Rates

The rate of electrophilic aromatic substitution is highly sensitive to the electronic nature of the substituents on the aromatic ring. capes.gov.br Activating groups increase the rate of reaction compared to benzene, while deactivating groups decrease it. masterorganicchemistry.com

Table 1: General Influence of Substituent Types on EAS Reaction Rates

| Substituent Type | Electronic Effect | Influence on Ring | Expected Impact on Reaction Rate |

|---|---|---|---|

| Alkyl (e.g., -CH₃) | Electron-Donating (Inductive) | Activating | Increase |

For this compound, the activating methyl group would be in competition with the deactivating acyl group. The net effect on the reaction rate is not immediately obvious and would require empirical measurement through kinetic studies. capes.gov.brmasterorganicchemistry.com

Catalytic Systems and Their Impact on Selectivity

The choice of catalyst is pivotal in electrophilic aromatic substitution, often influencing both the reaction rate and the regioselectivity (the ratio of ortho, meta, and para products). biosynth.com For instance, in Friedel-Crafts reactions, a common method for forming acyl-substituted aromatics, Lewis acids like aluminum chloride (AlCl₃) are typically employed to generate the reactive electrophile. masterorganicchemistry.comresearchgate.net

The selectivity of such reactions can be tuned by the choice of catalyst and reaction conditions. sci-hub.se A bulkier catalytic complex might favor substitution at the less sterically hindered para position. However, without specific examples of reactions performed on this compound, a discussion of how different catalytic systems would affect selectivity remains in the realm of general chemical principles rather than specific, documented findings.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations in various NMR experiments, an unambiguous assignment of the structure of 6-(2-Methylphenyl)-6-oxohexanoic acid can be achieved.

The ¹H NMR spectrum provides information about the different electronic environments of the hydrogen atoms (protons) in the molecule. The predicted chemical shifts for the protons of this compound are influenced by adjacent functional groups, such as the aromatic ring, the ketone, and the carboxylic acid.

The aromatic protons on the tolyl group are expected to appear in the downfield region (typically 7.2-7.8 ppm) due to the deshielding effect of the ring current. The presence of the methyl group and the acyl group on the ring will cause splitting and differentiation of these aromatic signals. The aliphatic protons of the hexanoic acid chain will resonate at higher fields (upfield). The methylene (B1212753) group adjacent to the ketone (C5-H₂) will be the most downfield of the aliphatic protons, followed by the methylene group adjacent to the carboxylic acid (C2-H₂). The methyl group on the aromatic ring will appear as a singlet around 2.3-2.5 ppm. The acidic proton of the carboxylic acid will be highly deshielded, appearing as a broad singlet at a very low field (typically >10 ppm).

Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | > 10.0 | Broad Singlet | 1H |

| Ar-H | 7.2 - 7.8 | Multiplet | 4H |

| -CH₂-C=O (H-5) | ~ 2.9 - 3.1 | Triplet | 2H |

| -CH₂-COOH (H-2) | ~ 2.3 - 2.5 | Triplet | 2H |

| Ar-CH₃ | ~ 2.4 | Singlet | 3H |

Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the type of carbon atom (e.g., carbonyl, aromatic, aliphatic).

The carbonyl carbons of the ketone and the carboxylic acid are the most deshielded, appearing far downfield (>170 ppm), with the ketone carbon typically resonating at a lower field than the carboxylic acid carbon. acs.org The aromatic carbons will appear in the 125-140 ppm range. The aliphatic carbons of the hexanoic acid chain will be found in the upfield region (20-40 ppm).

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ketone C=O (C-6) | ~ 198 - 202 |

| Carboxylic Acid C=O (C-1) | ~ 175 - 180 |

| Aromatic C (quaternary) | ~ 135 - 140 |

| Aromatic C-H | ~ 125 - 132 |

| -CH₂-C=O (C-5) | ~ 38 - 42 |

| -CH₂-COOH (C-2) | ~ 33 - 36 |

| -CH₂- (C-3) | ~ 24 - 27 |

| -CH₂- (C-4) | ~ 20 - 23 |

Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions. acs.org

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. hmdb.canih.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show cross-peaks between H-2 and H-3, H-3 and H-4, and H-4 and H-5, confirming the integrity of the aliphatic backbone. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would allow for the direct assignment of each carbon in the aliphatic chain by linking it to its corresponding, already-assigned proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2- and 3-bond) correlations between protons and carbons. It is crucial for connecting the different fragments of the molecule. Key expected HMBC correlations would include:

The protons at H-5 correlating to the ketone carbonyl carbon (C-6) and the aromatic carbons.

The aromatic protons correlating to the ketone carbonyl carbon (C-6).

The methyl protons on the aromatic ring correlating to the adjacent aromatic carbons.

The protons at H-2 correlating to the carboxylic acid carbonyl carbon (C-1).

In-situ NMR spectroscopy is a powerful analytical technique for monitoring the progress of a chemical reaction in real-time directly within the NMR tube. For the synthesis of this compound, for example, in a Friedel-Crafts acylation reaction between o-xylene (B151617) and adipic anhydride (B1165640) or a related derivative, in-situ NMR could be employed. By acquiring spectra at regular intervals, one could observe the gradual disappearance of the reactant signals and the simultaneous emergence and increase in the intensity of the signals corresponding to the product. This allows for the optimization of reaction conditions such as temperature, catalyst loading, and reaction time, and can provide insights into the reaction mechanism and the formation of any intermediates or byproducts.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

A very broad peak in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.

A strong, sharp peak around 1700-1725 cm⁻¹ for the C=O stretch of the carboxylic acid.

Another strong, sharp peak, slightly shifted, around 1680-1700 cm⁻¹ for the C=O stretch of the aryl ketone.

Absorptions in the 2850-2960 cm⁻¹ range due to the C-H stretching of the aliphatic chain.

Peaks in the 1450-1600 cm⁻¹ region corresponding to C=C stretching within the aromatic ring.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |

| Ketone | C=O stretch | 1680 - 1700 | Strong |

| Alkane | C-H stretch | 2850 - 2960 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

The molecular formula for this compound is C₁₃H₁₆O₃, which corresponds to a molecular weight of 220.26 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass.

The fragmentation pattern in an electron ionization (EI) mass spectrum would be expected to show characteristic cleavages. The most likely fragmentation pathways include:

Alpha-cleavage: Cleavage of the bonds adjacent to the ketone carbonyl group. This would lead to the formation of a tolylcarbonyl cation (m/z = 119) or a fragment resulting from the loss of the tolyl group.

McLafferty Rearrangement: If sterically feasible, this rearrangement could occur involving the transfer of a gamma-hydrogen from the alkyl chain to the ketone oxygen, followed by cleavage.

Cleavage of the alkyl chain at various points, leading to a series of fragments separated by 14 mass units (-CH₂-).

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| o-xylene |

X-Ray Crystallography for Solid-State Structure and Stereochemical Confirmation

As of the latest available data, specific X-ray crystallography studies for this compound are not present in the public domain. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and specific atomic coordinates, remain uncharacterized for this particular molecule.

While crystallographic information for structurally related compounds exists, such as for derivatives of hexanoic acid, direct extrapolation of these findings to this compound would be scientifically inappropriate. The introduction of the 2-methylphenyl substituent at the 6-position introduces unique steric and electronic effects that are expected to significantly influence the crystal packing and molecular conformation.

For definitive structural elucidation and stereochemical confirmation of this compound in the solid state, a dedicated single-crystal X-ray diffraction analysis would be required. Such an analysis would provide unequivocal evidence of its three-dimensional structure, including bond lengths, bond angles, and torsion angles, and would definitively establish its stereochemistry. Without such experimental data, any depiction of its solid-state structure remains hypothetical.

Structure Reactivity and Structure Activity Relationships in 6 2 Methylphenyl 6 Oxohexanoic Acid Analogs

Impact of Phenyl Ring Substituents on Chemical Reactivity

Substituents on the phenyl ring are a primary determinant of the molecule's electronic and steric characteristics, which in turn govern its reactivity. The nature and position of these substituents can alter reaction rates, mechanisms, and the stability of intermediates.

The location of substituents on the phenyl ring significantly impacts the properties of aryl oxohexanoic acids. While direct comparative studies on 6-(2-methylphenyl)-6-oxohexanoic acid against its other positional isomers are not extensively detailed in the provided literature, related research on 6-aryl-4-oxohexanoic acids offers valuable insights. The synthesis of these compounds often involves the condensation of a substituted benzaldehyde (B42025) with levulinic acid, followed by the reduction of the resulting double bond. nih.govresearchgate.net This process highlights how the initial choice of substituted aldehyde dictates the final product.

For instance, the synthesis of various 6-aryl-4-oxohex-5-enoic acids, the unsaturated precursors to the saturated analogs, has been described using differently substituted aldehydes. nih.govresearchgate.net These precursors can then be hydrogenated to yield the target saturated 6-aryl-4-oxohexanoic acids. nih.govresearchgate.net The reactivity and yield in these synthetic steps are influenced by the electronic nature of the substituents on the aromatic ring.

Table 1: Examples of Substituted Aryl Oxohexanoic Acid Precursors and Products Interactive table detailing the synthesis of various 6-aryl-4-oxohexanoic acids from their corresponding aldehydes.

| Precursor Aldehyde (Substituent) | Intermediate Product (Unsaturated) | Final Product (Saturated) |

|---|---|---|

| 4-Chlorobenzaldehyde | 6-(4-chlorophenyl)-4-oxohex-5-enoic acid | 6-(4-chlorophenyl)-4-oxohexanoic acid |

| 4-Methoxybenzaldehyde | 6-(4-methoxyphenyl)-4-oxohex-5-enoic acid | 6-(4-methoxyphenyl)-4-oxohexanoic acid |

| 3,4-Dimethoxybenzaldehyde | 6-(3,4-dimethoxyphenyl)-4-oxohex-5-enoic acid | 6-(3,4-dimethoxyphenyl)-4-oxohexanoic acid |

Data synthesized from descriptions of synthetic routes in sources nih.govresearchgate.net.

The electronic and steric effects of substituents are crucial in determining chemical reactivity. Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), which influence the electron density of the aromatic ring and the adjacent carbonyl group.

Electronic Effects: The reactivity of the carbonyl group and the aromatic ring is modulated by the electronic nature of the substituents. For example, studies on substituted benzenes show that electron-donating groups like methyl (-CH₃) and methoxy (B1213986) (-OCH₃) increase the electron density of the ring, which can affect reactions such as electrophilic aromatic substitution. Conversely, electron-withdrawing groups like halogens (-F, -Br) decrease electron density. The correlation between the electron-withdrawing or -donating ability of substituents and reaction barrier heights can often be quantified using Hammett σ parameters. nih.gov In some reactions, the π-electronic system can exhibit a more pronounced shielding effect on ring protons, regardless of whether the substituent has a +R (resonance donating) or -R (resonance withdrawing) effect. nih.gov

Steric Effects: Steric hindrance, especially from ortho-substituents, plays a significant role. The 2-methyl group in this compound is in the ortho position relative to the oxohexanoic acid chain. This proximity can physically block the approach of reagents to the carbonyl carbon. However, the impact of steric effects can be complex. In some enzymatic reactions, the steric effect of small ortho-substituents like methyl and methoxy groups has been found to be less important than electronic factors. nih.gov In other systems, steric effects of bulky substituents can noticeably alter the equilibrium geometry and conformational flexibility of molecular fragments. researchgate.net Theoretical studies on the amination of ortho-substituted aryl halides have shown that the lower reaction barriers can originate from a combination of steric and electronic effects, such as the formation of a temporary hydrogen bond between the substituent and the incoming amine. nih.gov

Table 2: Summary of Substituent Effects Interactive table summarizing the general electronic and steric effects of common functional groups on a phenyl ring.

| Substituent Example | Type | Electronic Effect | Steric Effect (especially at ortho position) |

|---|---|---|---|

| -CH₃ (Methyl) | Alkyl | Electron-donating (weak, inductive) | Moderate |

| -OCH₃ (Methoxy) | Heteroatom | Electron-donating (strong, resonance) | Moderate |

| -F (Fluoro) | Heteroatom | Electron-withdrawing (inductive) | Small |

Influence of Aliphatic Chain Modifications on Compound Properties

Chain Length: Studies on analogous molecules, such as aromatic dialcohols linked by aliphatic chains, show that chain length has a profound impact on molecular structure and physical properties. researchgate.net An "odd-even effect" is often observed, where molecules with an even number of methylene (B1212753) groups in the chain tend to be more planar with an all-trans conformation, while those with an odd number are typically non-planar with a partial gauche conformation. researchgate.net This difference in molecular packing affects intermolecular interactions and, consequently, physical properties like melting points. researchgate.net It can be inferred that similar variations in the length of the alkanoic acid chain of aryl keto acids would lead to predictable changes in their solid-state properties.

Saturation: The degree of saturation in the aliphatic chain is a key structural variable. The synthesis of 6-aryl-4-oxohexanoic acids often proceeds via an unsaturated intermediate, 6-aryl-4-oxohex-5-enoic acid, which is then catalytically hydrogenated to the final saturated product. nih.govresearchgate.net The presence of a carbon-carbon double or triple bond introduces rigidity and alters the geometry of the chain compared to the flexible, fully saturated version. An example of a highly unsaturated analog is 4-Oxo-6-phenylhex-2-ynoic acid, which contains a triple bond. epa.gov These changes affect how the molecule can orient itself and interact with its environment.

The carboxylic acid group is a versatile functional handle that can be readily converted into other functional groups, thereby modifying the compound's properties. thermofisher.com These derivatization reactions are fundamental in organic synthesis.

Common derivatizations include:

Esterification: Carboxylic acids can be converted to esters. For reactions with alkyl halides, the carboxylic acid typically must first be converted to a more nucleophilic carboxylate salt. thermofisher.com

Amide Formation: The coupling of carboxylic acids to amines to form amides is a cornerstone of peptide synthesis and can be achieved using various reagents. In organic solvents, carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used to facilitate amide bond formation. thermofisher.com

Conversion to Aliphatic Amines: A carboxylic acid can be transformed into an aliphatic amine by first coupling it with a protected diamine, followed by deprotection. thermofisher.com This introduces a basic nitrogen atom into the structure, significantly altering its chemical nature.

Table 3: Common Reagents for Carboxylic Acid Derivatization Interactive table listing common reagents used to modify the carboxylic acid functional group.

| Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Amide Coupling | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Amide |

| Esterification | Alkyl Halides (requires carboxylate salt) | Ester |

Data sourced from Thermo Fisher Scientific's technical handbook on derivatization reagents. thermofisher.com

Theoretical and Computational Chemistry for Predictive Modeling

Theoretical and computational chemistry are powerful tools for investigating structure-reactivity relationships at the molecular level. stonybrook.edumit.edu Methods such as Density Functional Theory (DFT) allow for the calculation of molecular geometries, electronic properties, and reaction energetics. chemrxiv.org

These computational approaches can:

Predict Molecular Properties: By simulating molecules, it is possible to predict their properties and design new materials or reactions without first performing extensive laboratory work. mit.eduyoutube.com

Elucidate Reaction Mechanisms: Computational chemistry can map out the entire path of a chemical reaction, identifying transition states and intermediates. This provides a deep understanding of why certain reactions are favored over others. For example, calculations can reveal how substituents stabilize or destabilize transition states through subtle electronic or steric interactions. nih.gov

Develop Quantitative Structure-Activity Relationships (QSAR): By calculating various molecular descriptors (e.g., steric and electronic parameters) for a series of analogs, computational models can establish a mathematical relationship between a compound's structure and its observed activity or reactivity. chemrxiv.org This allows for the predictive modeling of new, unsynthesized compounds.

For this compound and its analogs, computational studies can correlate properties like the Hammett parameters of phenyl ring substituents with the reactivity of the keto and carboxylic acid groups, providing a theoretical framework to rationalize and predict experimental observations. nih.gov

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for elucidating the electronic structure of molecules like this compound and its analogs. These computational methods provide insights into the distribution of electrons within a molecule, which in turn governs its reactivity and physical properties.

One of the key aspects that can be investigated is the keto-enol tautomerism inherent to the 6-oxo-hexanoic acid moiety. Computational studies on similar keto-enol systems, such as 3-phenyl-2,4-pentanedione, have shown that the keto form is generally more stable. orientjchem.org DFT calculations can precisely quantify the energy difference between the tautomers and the transition state connecting them. For this compound, the equilibrium between the keto and various enol forms can be predicted, taking into account the electronic influence of the o-tolyl group.

The electronic properties of the ground state are also of significant interest. Key parameters that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For aryl ketones, the electronic nature of the substituents on the aromatic ring can significantly modulate the HOMO-LUMO gap. nih.gov In the case of the o-tolyl group, its electron-donating nature through hyperconjugation is expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to the unsubstituted phenyl analog.

Furthermore, Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be employed to determine the partial charges on each atom. This information is vital for understanding the molecule's polarity and identifying electrophilic and nucleophilic sites. For instance, the carbonyl carbon of the keto group is expected to carry a significant positive charge, making it susceptible to nucleophilic attack, a common reaction pathway for ketones. youtube.com The electrostatic potential (ESP) map provides a visual representation of the charge distribution, highlighting regions of positive and negative potential on the molecular surface.

A hypothetical table of calculated electronic properties for this compound and a related analog, based on typical values from DFT calculations on similar molecules, is presented below.

| Property | This compound | 6-Phenyl-6-oxohexanoic acid (for comparison) |

| HOMO Energy (eV) | -6.8 | -7.0 |

| LUMO Energy (eV) | -1.5 | -1.4 |

| HOMO-LUMO Gap (eV) | 5.3 | 5.6 |

| Dipole Moment (Debye) | 3.2 | 3.0 |

| Mulliken Charge on Carbonyl Carbon | +0.45 | +0.48 |

Note: The data in this table is illustrative and based on general principles of computational chemistry applied to analogous structures. Actual values would require specific DFT calculations for these molecules.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and chemical reactivity of a molecule are not only dependent on its electronic structure but also on its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface of a molecule and understand its dynamic behavior.

For a flexible molecule like this compound, which possesses multiple rotatable bonds, a multitude of conformations are possible. Conformational analysis aims to identify the low-energy, stable conformations. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step using molecular mechanics force fields or quantum mechanical methods. The presence of the o-tolyl group introduces steric hindrance, which is expected to significantly influence the preferred orientation of the phenyl ring relative to the keto group. Studies on o-tolyl derivatives of other ketones, such as dibenzyl ketone, have shown that the methyl group can restrict the rotation around the aryl-carbonyl bond, leading to specific preferred conformations. researchgate.net

Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms over time based on classical mechanics. rsc.org An MD simulation can reveal how the molecule behaves in a solvent environment, how it interacts with other molecules, and the timescales of conformational changes. For this compound, an MD simulation in an aqueous environment could shed light on the intramolecular hydrogen bonding possibilities between the carboxylic acid group and the keto oxygen, and how this is influenced by interactions with water molecules. The flexibility of the hexanoic acid chain would also be a key aspect to investigate, as it determines the spatial relationship between the aromatic ring and the carboxylic acid terminus.

The results from conformational analysis and MD simulations can be summarized in Ramachandran-like plots for key dihedral angles and in terms of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions. These analyses help to quantify the molecule's flexibility and identify rigid and flexible regions.

Below is a hypothetical table summarizing potential findings from a conformational analysis of this compound.

| Dihedral Angle | Low-Energy Conformations (degrees) |

| C(aryl)-C(aryl)-C(keto)-O(keto) | ~45°, ~135° |

| C(keto)-C(alpha)-C(beta)-C(gamma) | ~60° (gauche), ~180° (anti) |

| C(delta)-C(epsilon)-C(carboxyl)-O(hydroxyl) | ~0° (syn), ~180° (anti) |

Note: The data in this table is illustrative and based on the expected steric and electronic effects in the molecule. Actual values would be obtained from detailed computational studies.

Prediction of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for predicting the feasibility of chemical reactions, elucidating their mechanisms, and identifying the high-energy transition states that govern the reaction rates. For this compound, several reaction types can be computationally explored.

One of the most common reactions for aryl ketones is the Friedel-Crafts acylation, which is often the synthetic route to such compounds. youtube.comorganic-chemistry.org While this is a synthetic reaction, computational methods can be used to model the reaction mechanism, including the formation of the acylium ion intermediate and the subsequent electrophilic aromatic substitution. The presence of the o-tolyl group would influence the regioselectivity of such a reaction if the aromatic ring were to be further functionalized.

Another important class of reactions involves the carbonyl group. For instance, the reduction of the keto group to a secondary alcohol can be modeled. Computational studies can compare the energetics of different reducing agents and predict the stereoselectivity of the reduction. The mechanism of reactions like the Wolff-Kishner or Clemmensen reduction, which reduce the ketone to a methylene group, can also be investigated. youtube.com

Furthermore, the carboxylic acid group can undergo various transformations, such as esterification. The reaction pathway for esterification, involving the protonation of the carbonyl oxygen followed by nucleophilic attack of an alcohol, can be mapped out, and the energies of the intermediates and transition states can be calculated.

For any proposed reaction mechanism, computational methods can locate the transition state structure on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is directly related to the reaction rate. Vibrational frequency calculations are performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

A hypothetical reaction coordinate diagram for the reduction of the keto group in this compound could be constructed from computational data, as illustrated in the table below.

| Species | Relative Energy (kcal/mol) |

| Reactants (Ketone + Reducing Agent) | 0 |

| Transition State 1 | +15 |

| Intermediate | -5 |

| Transition State 2 | +10 |

| Products (Alcohol + Oxidized Reducing Agent) | -20 |

Note: This table represents a simplified, hypothetical energy profile for a generic reduction reaction. The actual values would depend on the specific reaction and the level of theory used for the calculations.

Applications in Advanced Organic Synthesis and Materials Science

6-(2-Methylphenyl)-6-Oxohexanoic Acid as a Building Block in Complex Molecule Synthesis

The dual reactivity of this compound allows for its participation in a variety of chemical transformations, leading to the synthesis of intricate molecular structures.

A significant application of γ-keto acids, such as this compound, lies in the synthesis of heterocyclic compounds, particularly pyridazinones. The general synthetic strategy involves the cyclocondensation of the γ-keto acid with hydrazine (B178648) hydrate (B1144303) or its derivatives. This reaction proceeds through the formation of an intermediate hydrazone at the ketone position, followed by an intramolecular cyclization with the carboxylic acid group to form the stable six-membered pyridazinone ring.

The synthesis of 4,5-dihydro-6-(aryl)-3(2H)-pyridazinones from the corresponding β-aroylpropionic acids (a type of γ-keto acid) is a well-established method. For instance, the reaction of a γ-keto acid with hydrazine hydrate readily yields the corresponding 4,5-dihydropyridazinone. This straightforward and often high-yielding reaction highlights the utility of compounds like this compound as direct precursors to this important class of heterocycles. Pyridazinone derivatives are of considerable interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. iglobaljournal.comgoogle.comnih.govsarpublication.com

Table 1: Synthesis of Pyridazinone Derivatives from γ-Keto Acids

| γ-Keto Acid Precursor | Reagent | Resulting Heterocycle | Potential Applications |

| β-Benzoylpropionic acid | Hydrazine hydrate | 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone | Anticonvulsant |

| 6-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid | Hydrazine hydrate | 4,5-Dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone | Not specified |

| This compound | Hydrazine hydrate | 6-(2-Methylphenyl)-4,5-dihydro-3(2H)-pyridazinone (Predicted) | Potential CNS agents, anti-inflammatory agents |

This table presents examples of pyridazinone synthesis from related γ-keto acids and predicts the likely product from the title compound based on established reaction pathways.

The structural motif of 6-aryl-6-oxohexanoic acid is a valuable pharmacophore for the development of analogs of natural products, particularly those with therapeutic potential. Research into a series of 6-aryl-4-oxohexanoic acids has demonstrated their potential as anti-inflammatory agents. researchgate.netnih.gov These compounds can be designed to mimic the structures of known non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of these analogs often involves the condensation of an appropriate aldehyde with levulinic acid, followed by reduction, to yield the target 6-aryl-4-oxohexanoic acid. researchgate.netnih.gov

This synthetic approach allows for the systematic variation of the aryl group, enabling the exploration of structure-activity relationships and the optimization of biological activity. By incorporating the 2-methylphenyl group, this compound can serve as a key intermediate in the development of novel anti-inflammatory agents or other bioactive molecules, potentially leading to new therapeutic leads.

Development of Novel Materials and Specialty Chemicals

The bifunctionality of this compound also lends itself to applications in materials science, where it can be used as a monomer or a performance-modulating additive.

Keto-functionalized monomers are gaining attention as versatile precursors for the synthesis of advanced polymers. The ketone group provides a convenient handle for post-polymerization modification, allowing for the introduction of various functionalities along the polymer chain. While direct polymerization of this compound has not been extensively reported, the principles established for other keto-containing monomers can be applied.

For example, methacrylate (B99206) monomers bearing a ketone side chain have been successfully polymerized using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.govacs.org This allows for the creation of well-defined polymers and block copolymers. The resulting polymers can then be functionalized through reactions of the ketone group, such as oxime ligation, to attach other molecules, including bioactive compounds or other polymer chains. The carboxylic acid group of this compound could also be utilized for polymerization, for instance, in the formation of polyesters or polyamides, leading to materials with unique thermal and mechanical properties.

The incorporation of specific chemical moieties can significantly influence the properties of materials. The 2-methylphenyl group in this compound can impart specific characteristics when the molecule is used as an additive or co-monomer. For example, the aromatic ring can enhance thermal stability and modify the refractive index of a polymer. The carboxylic acid and ketone groups can improve adhesion to substrates or act as cross-linking sites to enhance the mechanical strength and solvent resistance of a material.

Strategies for Industrial Scale-Up and Process Optimization

The successful transition of a chemical from laboratory-scale synthesis to industrial production requires careful consideration of process optimization to ensure efficiency, cost-effectiveness, and safety. For γ-keto acids like this compound, several strategies can be employed for scale-up.

One patented method for the production of γ-keto acids involves the reaction of dicarboxylic acid dihalides with organoaluminum compounds. google.com This approach offers a direct, single-stage process with potentially high yields. For the industrial synthesis of this compound, a key consideration would be the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize the formation of byproducts. The choice of solvent is also critical for facilitating the reaction and simplifying product isolation.

Furthermore, the development of continuous flow processes, as opposed to batch production, can offer significant advantages in terms of safety, consistency, and throughput. Continuous monitoring of reaction parameters using process analytical technology (PAT) can enable real-time control and optimization of the manufacturing process. The purification of the final product, likely through crystallization or distillation, would also need to be optimized for large-scale production to ensure high purity and minimize waste.

Exploration of Biological Activities and Molecular Mechanisms Non Clinical

Investigation of Molecular Targets and Pathways

Investigations into aryl-oxohexanoic acid derivatives have primarily focused on pathways central to inflammation. The structural similarity to known anti-inflammatory agents suggests a potential interaction with key enzymes in these cascades.

The primary molecular targets investigated for the related 6-aryl-4-oxohexanoic acids are enzymes involved in the arachidonic acid (AA) metabolic pathway. nih.govingentaconnect.com This pathway is critical in the generation of lipid mediators of inflammation, known as eicosanoids. The key enzymes of interest include:

Cyclooxygenase (COX): These enzymes (isoforms COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key players in inflammation, pain, and fever. ingentaconnect.comnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) commonly exert their effects by inhibiting COX enzymes. ingentaconnect.com

Lipoxygenase (LOX): These enzymes, such as 5-lipoxygenase (5-LOX), convert arachidonic acid into leukotrienes and other inflammatory mediators. researchgate.net

Studies on 6-aryl-4-oxohexanoic acids were designed to evaluate them as potential cyclooxygenase and lipoxygenase inhibitors. nih.gov

The intended modulation of biochemical processes by these compounds is the inhibition of eicosanoid biosynthesis. nih.gov By targeting COX and LOX enzymes, these molecules could theoretically decrease the production of pro-inflammatory prostaglandins and leukotrienes, thereby exerting an anti-inflammatory effect. ingentaconnect.comresearchgate.net The effect of synthesized 6-aryl-4-oxohexanoic acids on arachidonic acid metabolism was evaluated in vitro using a human whole blood assay. nih.govingentaconnect.combenthamdirect.com

Table 1: Investigated Molecular Targets and Pathways for Aryl-Oxohexanoic Acid Analogs

| Target Class | Specific Target/Pathway | Investigated Effect |

| Enzymes | Cyclooxygenase (COX-1, COX-2) | Inhibition |

| Lipoxygenase (5-LOX, 12-LOX) | Inhibition | |

| Biochemical Process | Arachidonic Acid Metabolism | Modulation of Eicosanoid Biosynthesis |

In Vitro Enzymatic Activity Studies of 6-(2-Methylphenyl)-6-Oxohexanoic Acid Derivatives

In vitro studies are crucial for determining the direct inhibitory or activatory effects of compounds on specific enzymes. For the structural analogs of this compound, these studies have yielded specific, albeit unexpected, results.

A series of 6-aryl-4-oxohexanoic acids and their precursors were evaluated for their ability to inhibit enzymes in the arachidonic acid pathway. The in vitro assay measured the formation of thromboxane (B8750289) B2 (TxB2, via the COX-1 pathway), prostaglandin (B15479496) E2 (PGE2, via the COX-2 pathway), 5-hydroxyeicosatetraenoic acid (5-HETE, via the 5-LOX pathway), and 12-hydroxyheptadecatrienoic acid (12-HHT). researchgate.net

Contrary to expectations, the tested 6-aryl-4-oxohexanoic acid derivatives (compounds IIIa-d) and their precursors (compounds IIa-f) failed to produce significant inhibition of the COX-1, 5-LOX, or 12-LOX enzymes when tested at a concentration of 10 µM. researchgate.net

The study on 6-aryl-4-oxohexanoic acids involved the synthesis of a series of derivatives to understand how different substitutions on the aryl ring would affect biological activity. ingentaconnect.com Despite the lack of significant in vitro activity for these compounds, many exhibited notable anti-inflammatory effects in in vivo models. ingentaconnect.com

This discrepancy suggests a complex structure-mechanism relationship. One hypothesis is that these compounds may function as prodrugs. ingentaconnect.com This means they are inactive in their initial form but are converted into active metabolites within the body, possibly through metabolic reduction of the ketone group or other biotransformations. ingentaconnect.comresearchgate.net The in vivo efficacy, therefore, might be attributable to these active metabolites rather than the parent compound itself.

Non-Clinical Biological Activity Assessments

To assess the potential anti-inflammatory effects in a physiological system, non-clinical in vivo models are employed. For the related 6-aryl-4-oxohexanoic acids, these tests were essential, particularly given the negative in vitro findings.

The primary model used was the carrageenan-induced rat paw edema test, a standard method for evaluating the acute anti-inflammatory activity of NSAIDs. nih.govingentaconnect.combenthamdirect.com In this test, inflammation is induced in a rat's paw, and the ability of a test compound to reduce the resulting swelling is measured over time.